molecular formula C13H11NO3 B14150254 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol CAS No. 103681-70-5

3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

Cat. No.: B14150254
CAS No.: 103681-70-5
M. Wt: 229.23 g/mol
InChI Key: UQBAZSZCNIKUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol typically involves the reaction of 2-hydroxybenzaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the benzodioxin ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzodioxin ring. Common reagents include halogens and alkylating agents.

Scientific Research Applications

3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

CAS No.

103681-70-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol

InChI

InChI=1S/C13H11NO3/c15-13(12-7-3-4-8-14-12)9-16-10-5-1-2-6-11(10)17-13/h1-8,15H,9H2

InChI Key

UQBAZSZCNIKUNS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O

solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.